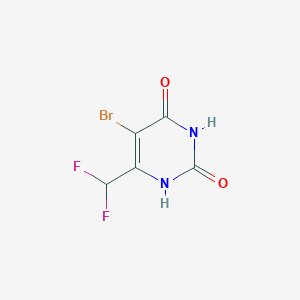
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with bromine and difluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-substituted pyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione serves as a versatile building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its structural features make it a useful probe in biochemical assays and drug discovery.
Medicine
Pharmaceutical research leverages this compound in the development of new therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as an intermediate in the synthesis of active ingredients enhances the efficiency and effectiveness of these products.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. The bromine and difluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For instance, in cancer research, derivatives of this compound may inhibit kinases involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4(1H,3H)-pyrimidinedione: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
6-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, affecting its chemical properties and applications.
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione:
Uniqueness
5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility as a synthetic intermediate and its potential as a pharmacologically active compound.
Eigenschaften
Molekularformel |
C5H3BrF2N2O2 |
|---|---|
Molekulargewicht |
240.99 g/mol |
IUPAC-Name |
5-bromo-6-(difluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3BrF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12) |
InChI-Schlüssel |
ROKUVAWZNPKUFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)

![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)
![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)


![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)

![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)




